Carperitide

Description

This compound has been reported in Metasequoia glyptostroboides with data available.

This compound is a Protein drug with a maximum clinical trial phase of III.

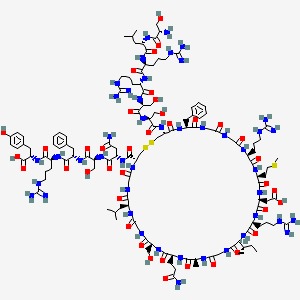

Structure

2D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(4R,10S,16S,19S,22S,28S,31S,34S,37S,40S,49S,52R)-52-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-19-(3-amino-3-oxopropyl)-49-benzyl-28-[(2S)-butan-2-yl]-31,40-bis(3-carbamimidamidopropyl)-34-(carboxymethyl)-16-(hydroxymethyl)-22-methyl-10-(2-methylpropyl)-37-(2-methylsulfanylethyl)-6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51-hexadecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50-hexadecazacyclotripentacontane-4-carbonyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C127H203N45O39S3/c1-9-64(6)99-121(209)150-52-94(182)151-65(7)100(188)155-76(34-35-91(129)179)109(197)167-85(56-174)104(192)149-53-96(184)153-78(43-62(2)3)102(190)148-54-97(185)154-89(119(207)164-82(48-92(130)180)114(202)169-86(57-175)116(204)163-81(46-67-23-14-11-15-24-67)113(201)158-73(27-18-39-143-125(135)136)107(195)166-84(122(210)211)47-68-30-32-69(178)33-31-68)60-213-214-61-90(171-118(206)88(59-177)170-117(205)87(58-176)168-108(196)74(28-19-40-144-126(137)138)156-106(194)72(26-17-38-142-124(133)134)157-112(200)79(44-63(4)5)161-101(189)70(128)55-173)120(208)162-80(45-66-21-12-10-13-22-66)103(191)147-50-93(181)146-51-95(183)152-71(25-16-37-141-123(131)132)105(193)160-77(36-42-212-8)110(198)165-83(49-98(186)187)115(203)159-75(111(199)172-99)29-20-41-145-127(139)140/h10-15,21-24,30-33,62-65,70-90,99,173-178H,9,16-20,25-29,34-61,128H2,1-8H3,(H2,129,179)(H2,130,180)(H,146,181)(H,147,191)(H,148,190)(H,149,192)(H,150,209)(H,151,182)(H,152,183)(H,153,184)(H,154,185)(H,155,188)(H,156,194)(H,157,200)(H,158,201)(H,159,203)(H,160,193)(H,161,189)(H,162,208)(H,163,204)(H,164,207)(H,165,198)(H,166,195)(H,167,197)(H,168,196)(H,169,202)(H,170,205)(H,171,206)(H,172,199)(H,186,187)(H,210,211)(H4,131,132,141)(H4,133,134,142)(H4,135,136,143)(H4,137,138,144)(H4,139,140,145)/t64-,65-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,99-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSQLIUXCMFBZME-MPVJKSABSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)C(CO)N)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@H]1C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCNC(=N)N)CC(=O)O)CCSC)CCCNC(=N)N)CC2=CC=CC=C2)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CC=C(C=C4)O)C(=O)O)CC(C)C)CO)CCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C127H203N45O39S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201346607 | |

| Record name | Carperitide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

3080.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85637-73-6, 89213-87-6 | |

| Record name | Atrial Natriuretic Factor | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085637736 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carperitide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089213876 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atrial natriuretic peptide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15591 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Carperitide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201346607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 89213-87-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Carperitide in Heart Failure: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide, a synthetic analog of human atrial natriuretic peptide (ANP), is a therapeutic agent utilized in the management of acute heart failure.[1] Its multifaceted mechanism of action offers a physiological approach to alleviating the complex pathophysiology of this condition. This technical guide provides an in-depth exploration of the molecular and physiological effects of this compound, with a focus on its signaling pathways, quantitative effects, and the experimental methodologies used to elucidate its function.

This compound exerts its effects primarily through the activation of natriuretic peptide receptor-A (NPR-A), leading to a cascade of intracellular events that culminate in vasodilation, natriuresis, and diuresis.[2] These actions collectively reduce cardiac preload and afterload, thereby improving hemodynamic parameters in patients with heart failure.[1]

Core Mechanism of Action: The cGMP Signaling Pathway

The principal mechanism of this compound involves its interaction with the natriuretic peptide receptor-A (NPR-A), a transmembrane guanylyl cyclase receptor.[2] This binding event triggers the intracellular production of cyclic guanosine monophosphate (cGMP), a key second messenger.[3]

Signaling Pathway Diagram

Caption: this compound signaling pathway leading to vasodilation and natriuresis.

Elevated cGMP levels activate cGMP-dependent protein kinase (PKG), which in turn phosphorylates several downstream targets in vascular smooth muscle and renal tubular cells.[4] In vascular smooth muscle, PKG activation leads to vasodilation through multiple mechanisms, including the activation of myosin light chain phosphatase, which dephosphorylates myosin light chains, and the inhibition of calcium influx through L-type calcium channels.[2][3] In the kidneys, cGMP inhibits sodium reabsorption in the renal tubules, leading to natriuresis and diuresis.[1] this compound also suppresses the renin-angiotensin-aldosterone system (RAAS).[5]

Quantitative Data on this compound's Effects

The clinical efficacy of this compound is evidenced by measurable improvements in hemodynamic and renal parameters. The following tables summarize quantitative data from various studies.

Hemodynamic Effects of this compound

| Parameter | Baseline (Mean ± SD) | Post-Carperitide (Mean ± SD) | Dose/Duration | Patient Population | Reference |

| Pulmonary Capillary Wedge Pressure (PCWP) (mmHg) | |||||

| 24.1 ± 7.2 | 16.9 ± 6.5 | 0.05 µg/kg/min for 6h | ADHF with LVSD | [4] | |

| 22 ± 5 | 15 ± 4 | 0.1 µg/kg/min | Congestive Heart Failure | [6] | |

| Cardiac Index (L/min/m²) | |||||

| 2.0 ± 0.5 | 2.4 ± 0.6 | 0.05 µg/kg/min for 6h | ADHF with LVSD | [4] | |

| 1.9 | 2.6 | 0.1 µg/kg/min for 48h | Severe Acute Heart Failure | [1] | |

| Systemic Vascular Resistance (dyne·s/cm⁵) | |||||

| 1854 ± 563 | 1432 ± 421 | 0.1-0.2 µg/kg/min | Post-Cardiovascular Surgery | [7] | |

| Mean Pulmonary Arterial Pressure (mmHg) | |||||

| 36 ± 9 | 28 ± 7 | 0.1-0.2 µg/kg/min | Post-Cardiovascular Surgery | [7] | |

| Central Venous Pressure (mmHg) | |||||

| 13 ± 4 | 9 ± 3 | 0.1-0.2 µg/kg/min | Post-Cardiovascular Surgery | [7] | |

| Systolic Blood Pressure (mmHg) | |||||

| 125 ± 23 | 110 ± 18 | 0.0125 µg/kg/min | Acute Heart Failure | [8] |

ADHF: Acute Decompensated Heart Failure; LVSD: Left Ventricular Systolic Dysfunction

Renal Effects of this compound

| Parameter | Control Group | This compound Group | Dose/Duration | Patient Population | Reference |

| Urine Volume (mL/day) | 1,692 | 2,560 | 0.1 µg/kg/min for 48h | Severe Acute Heart Failure | [1] |

| Urine Volume (mL/kg/h) | - | Increased | 0.1-0.2 µg/kg/min | Post-Cardiovascular Surgery | [7] |

| Sodium Excretion | - | Increased | 0.1 µg/kg/min | Congestive Heart Failure | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Measurement of cGMP in Cultured Vascular Smooth Muscle Cells (Radioimmunoassay)

This protocol outlines the measurement of intracellular cGMP levels in response to this compound stimulation.

-

Cell Culture: Culture rat aortic smooth muscle cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Cell Stimulation: Seed cells in 24-well plates. Prior to the experiment, wash the cells with serum-free DMEM. Incubate the cells with various concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁶ M) for a specified time (e.g., 10 minutes) at 37°C. Include a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) to prevent cGMP degradation.

-

Cell Lysis: After incubation, aspirate the medium and lyse the cells by adding 0.1 M HCl.

-

Radioimmunoassay (RIA):

-

Use a commercially available cGMP RIA kit.

-

Prepare cGMP standards of known concentrations.

-

In assay tubes, add a fixed amount of ¹²⁵I-labeled cGMP and a specific anti-cGMP antibody to both standards and cell lysate samples.

-

Incubate the tubes to allow competitive binding between the labeled and unlabeled cGMP for the antibody.

-

Precipitate the antibody-bound cGMP using a secondary antibody and polyethylene glycol.

-

Centrifuge the tubes to pellet the precipitate.

-

Aspirate the supernatant and measure the radioactivity of the pellet using a gamma counter.

-

-

Data Analysis: Generate a standard curve by plotting the radioactivity of the standards against their known concentrations. Determine the cGMP concentration in the samples by interpolating their radioactivity values on the standard curve.[9]

Assessment of Vasodilation in Isolated Aortic Rings

This ex vivo method assesses the direct vasodilatory effect of this compound on vascular tissue.

-

Tissue Preparation:

-

Humanely euthanize a male Wistar rat (250-300 g).

-

Excise the thoracic aorta and place it in cold Krebs-Henseleit (K-H) buffer (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1).

-

Carefully remove adhering connective and adipose tissue.

-

Cut the aorta into rings of 2-3 mm in length.

-

-

Mounting:

-

Suspend the aortic rings between two stainless steel hooks in an organ bath containing K-H buffer, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.

-

Connect the upper hook to an isometric force transducer to record changes in tension.

-

-

Equilibration and Contraction:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1-2 g, changing the K-H buffer every 15-20 minutes.

-

Induce a stable contraction with a vasoconstrictor agent such as phenylephrine (10⁻⁶ M) or KCl (60 mM).

-

-

Vasodilation Assay:

-

Once a stable contraction plateau is reached, add this compound in a cumulative concentration-dependent manner (e.g., 10⁻¹⁰ to 10⁻⁶ M) to the organ bath.

-

Record the relaxation response as a percentage decrease from the pre-contracted tension.

-

-

Data Analysis:

-

Construct concentration-response curves by plotting the percentage of relaxation against the logarithm of the this compound concentration.

-

Calculate the EC₅₀ (the concentration of this compound that produces 50% of the maximal relaxation).[2]

-

Mandatory Visualizations

Experimental Workflow for Preclinical Evaluation of this compound

References

- 1. researchgate.net [researchgate.net]

- 2. Mouse aortic ring preparation for vascular function measurements [bio-protocol.org]

- 3. itqb.unl.pt [itqb.unl.pt]

- 4. Systolic blood pressure at admission as a predictor of the response to initial this compound therapy in patients hospitalized for acute decompensated heart failure with left ventricular systolic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Radioimmunoassay for the Quantification of cGMP Levels in Cells and Tissues | Springer Nature Experiments [experiments.springernature.com]

- 8. Acute heart failure volume control multicenter randomized (AVCMA) trial: Comparison of tolvaptan and this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Carperitide's role in regulating blood pressure and volume

An In-depth Technical Guide on Carperitide's Role in Regulating Blood Pressure and Volume

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known by its trade name HANP®, is a synthetic recombinant form of alpha-human atrial natriuretic peptide (α-hANP).[1][2] ANP is a 28-amino-acid peptide hormone naturally synthesized and released by atrial myocytes in response to atrial wall distension, which occurs with increased blood volume and pressure.[1][3] this compound mimics the endogenous hormone's functions, playing a critical role in cardiovascular homeostasis through its potent vasodilatory, natriuretic, and diuretic properties.[4][5] It is primarily utilized in clinical settings, particularly in Japan, for the management of acute decompensated heart failure (ADHF), a condition characterized by fluid overload and elevated cardiac filling pressures.[2][6][7] This guide provides a comprehensive technical overview of this compound's mechanism of action, its pharmacodynamic effects on blood pressure and volume regulation, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: The cGMP Signaling Pathway

This compound exerts its physiological effects by activating the natriuretic peptide receptor-A (NPR-A), a transmembrane protein with intrinsic guanylate cyclase activity.[1][4] This interaction initiates a cascade of intracellular events that are central to its therapeutic effects.

2.1 Receptor Binding and cGMP Production Upon intravenous administration, this compound binds to NPR-A located on the surface of target cells in the vascular smooth muscle, kidneys, and adrenal glands.[1] This binding event activates the intracellular guanylate cyclase domain of the receptor, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][8] The resulting elevation in intracellular cGMP concentration serves as the primary second messenger mediating this compound's downstream effects.[1][9]

2.2 Downstream Effects of cGMP Increased cGMP levels lead to the activation of cGMP-dependent protein kinase G (PKG), which phosphorylates various intracellular proteins to produce the following key physiological responses:[1][7][8]

-

Vasodilation: PKG activation in vascular smooth muscle cells leads to the relaxation of these cells, causing both arterial and venous dilation.[1] This reduces systemic vascular resistance (afterload) and venous return to the heart (preload), thereby decreasing cardiac workload.[2][10]

-

Natriuresis and Diuresis: In the kidneys, this compound increases glomerular filtration rate by dilating afferent arterioles and constricting efferent arterioles.[11] It also acts on the renal tubules to inhibit sodium reabsorption, leading to increased excretion of sodium (natriuresis) and water (diuresis).[1][11]

-

Neurohormonal Inhibition: this compound suppresses the renin-angiotensin-aldosterone system (RAAS) by inhibiting renin secretion from the kidneys and aldosterone release from the adrenal glands.[1][12] This action further contributes to vasodilation and a reduction in sodium and water retention. Additionally, it has an inhibitory effect on the sympathetic nervous system.[1][9]

Pharmacodynamic Data: Regulation of Blood Pressure and Volume

The clinical and preclinical utility of this compound is defined by its quantifiable effects on hemodynamic and renal parameters.

3.1 Preclinical Data Summary Studies in various animal models of heart failure have consistently demonstrated the beneficial hemodynamic effects of this compound.

| Parameter | Animal Model | This compound Dose/Administration | Key Findings | Reference(s) |

| Arterial Blood Pressure | Anesthetized & Conscious Dogs | Intravenous Injection | Elicited decreases in arterial blood pressure and total peripheral resistance. | [12] |

| Pulmonary Pressures | Dogs with induced Heart Failure | Intravenous Infusion | Decreased pulmonary capillary wedge pressure, pulmonary pressure, and right atrial pressure. | [10][12] |

| Cardiac Output | Dogs with induced Heart Failure | 0.1 - 1 µg/kg/min IV Infusion | Increased cardiac output. | [10] |

| Vascular Tone | Isolated Canine Arteries/Veins | In Vitro Application | Relaxed vessels contracted by norepinephrine. | [12] |

| Cardiac Hypertrophy | Rats with Aortocaval Shunt (Volume Overload) | Not specified | Inhibited the development of cardiac hypertrophy. | [13] |

| Renal Function | Rats with Endotoxemia | 1.8 μg/kg/h | Improved glomerular filtration and tubular flow rates. | [14] |

3.2 Clinical Data Summary In human subjects with acute heart failure, this compound administration leads to significant improvements in symptoms and hemodynamic status.

| Parameter | Patient Population | This compound Dose/Administration | Key Findings | Reference(s) |

| All-Cause Mortality | Acute Heart Failure (Meta-Analysis) | Various | No significant difference in all-cause mortality compared to control. | [9] |

| Rehospitalization | Acute Heart Failure (Meta-Analysis) | Various | No significant difference in heart failure hospitalization rates. | [9] |

| Hemodynamics | Refractory Congestive Heart Failure | Intravenous Infusion | Prompt and dramatic improvement in hemodynamic parameters. | [15] |

| Plasma cGMP | Acute Decompensated Heart Failure | 0.01-0.05 µg/kg/min for 72h | Significant increase in plasma cGMP levels. | [16] |

| Prognosis | Acute Decompensated Heart Failure | 0.01-0.05 µg/kg/min for 72h | Significant reduction in death and rehospitalization at 18-month follow-up. | [16] |

| Adverse Events | Acute Heart Failure ('Real World' Registry) | Median 0.085 µg/kg/min | Most frequent adverse event was hypotension (9.5%), occurring in the first 3 hours. | [17] |

| Dose-Dependent Mortality | Acute Heart Failure | <0.02 vs. ≥0.02 µg/kg/min | Low-dose (≥0.02 µg/kg/min) was associated with lower cardiovascular and all-cause mortality within 1 year compared to very-low-dose. | [18][19] |

Key Experimental Protocols

The characterization of this compound's effects relies on a range of established preclinical and clinical research methodologies.

4.1 Preclinical Animal Models of Heart Failure Animal models are fundamental for studying disease mechanisms and evaluating novel therapeutics in a controlled system.[20]

-

Myocardial Ischemia/Infarction Model: This is often created in dogs or rodents by the surgical ligation of a coronary artery (e.g., the left anterior descending coronary artery).[10][20] This model is crucial for studying post-infarction remodeling and the acute hemodynamic effects of drugs like this compound.[20]

-

Pressure Overload Model: Surgically constricting the aorta (e.g., transverse aortic constriction) in rodents induces chronic pressure overload, leading to cardiac hypertrophy and the transition to heart failure.[21] This model is used to study hypertension-triggered heart failure.[21]

-

Volume Overload Model: An aortocaval shunt surgically created in rats leads to chronic volume overload, inducing cardiac hypertrophy and failure, which can be used to assess the anti-hypertrophic effects of this compound.[13]

-

Chemically-Induced Models: Injections of substances like monocrotaline in rats can induce pulmonary artery hypertension and right ventricular hypertrophy.[21][22]

4.2 Measurement of cGMP Quantifying plasma or urine cGMP is a direct method to assess the biochemical efficacy of this compound.[23][24]

-

Methodology: Competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA) are the most common methods.[23][25][26]

-

Sample Collection and Preparation: Fasting blood samples are collected into tubes containing a preservative like EDTA.[25] The blood is centrifuged to separate the plasma, which is then stored at -70°C or lower until analysis.[25]

-

Assay Principle (ELISA):

-

A microplate is pre-coated with an antibody specific for cGMP.

-

Standards and unknown samples (plasma) are added to the wells, along with a fixed amount of enzyme-labeled cGMP.

-

During incubation, the sample's cGMP and the enzyme-labeled cGMP compete for binding to the antibody on the plate.

-

The plate is washed to remove unbound components.

-

A substrate is added, which reacts with the bound enzyme to produce a color change.

-

The intensity of the color is measured using a microplate reader and is inversely proportional to the concentration of cGMP in the original sample. A standard curve is used to calculate the concentration in the unknown samples.[25]

-

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Toward a New Paradigm for Targeted Natriuretic Peptide Enhancement in Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cardiac Natriuretic Peptides Cardiac Failure [cfrjournal.com]

- 5. jacc.org [jacc.org]

- 6. Animal models for screening agents useful in Heart Failure | PPTX [slideshare.net]

- 7. Current Modulation of Guanylate Cyclase Pathway Activity—Mechanism and Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Cardiovascular and renal effects of this compound and nesiritide in cardiovascular surgery patients: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. [Effect of this compound (alpha-human atrial natriuretic polypeptide) on the cardiovascular system in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Frontiers | Protective Renal Effects of Atrial Natriuretic Peptide: Where Are We Now? [frontiersin.org]

- 15. Marked and prompt hemodynamic improvement by this compound in refractory congestive heart failure due to dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Effects of this compound on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Heart Failure Modeling & Pharmacodynamics Services - Creative Biolabs [creative-biolabs.com]

- 21. Modeling heart failure in animal models for novel drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Direct measurement of cGMP in blood plasma and urine by radioimmunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Quantitative determination of cGMP in plasma using ELISA â Vitas Analytical Services [vitas.no]

- 25. Associations Between the Cyclic Guanosine Monophosphate Pathway and Cardiovascular Risk Factors: MESA - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

Discovery and synthesis of Carperitide as a therapeutic agent

This technical guide provides an in-depth overview of the discovery, synthesis, and therapeutic application of Carperitide. It is intended for researchers, scientists, and professionals in the field of drug development.

Discovery and Development

The journey of this compound begins with the foundational discovery of Atrial Natriuretic Peptide (ANP), a hormone produced by the heart. In 1981, Adolfo J. de Bold and his team made the groundbreaking discovery that atrial muscle cells secrete a substance that plays a crucial role in regulating blood pressure and volume.[1][2] This finding established the heart as an endocrine organ.[3][4] The secreted polypeptide, ANP, was found to have potent diuretic, natriuretic, and vasodilatory properties, and it also inhibits the renin-angiotensin-aldosterone system.[2][5]

This compound, also known by the trade name HANP®, is the recombinant form of alpha-human atrial natriuretic peptide (α-hANP).[6] It was developed by Daiichi Sankyo and has been primarily used in Japan for the treatment of acute heart failure.[6][7]

Synthesis of this compound

This compound is a 28-amino acid polypeptide that is produced using recombinant DNA technology.[6] This biotechnological approach allows for the large-scale production of the peptide. While solid-phase synthesis methods have also been explored, recombinant synthesis in microorganisms like Escherichia coli is a common approach.[8][9]

Recombinant Synthesis Protocol

A general protocol for the recombinant synthesis of this compound is as follows:

-

Gene Synthesis and Vector Construction: A synthetic gene encoding for α-hANP is designed and synthesized. To enhance expression and stability, the gene is often fused with a gene encoding a protective polypeptide. This fusion gene is then inserted into an expression vector, such as a plasmid.

-

Transformation: The recombinant expression vector is introduced into a host organism, typically E. coli.

-

Fermentation and Expression: The transformed microorganisms are cultured in a suitable medium under conditions that induce the expression of the fusion protein.

-

Purification of the Fusion Protein: After fermentation, the cells are harvested, and the fusion protein is extracted and purified. The fusion protein is often recovered from the cellular insoluble fraction.[10]

-

Cleavage and Isolation: The protective polypeptide is cleaved from the fusion protein using a specific enzyme, such as Achromobacter protease I, which is a lysine-specific endopeptidase.[10]

-

Final Purification: The recombinant this compound is then further purified to homogeneity using chromatographic techniques. The final product's amino acid sequence and biological activity are verified to be indistinguishable from native α-hANP.[10]

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effects by mimicking the actions of endogenous ANP. It binds to the natriuretic peptide receptor-A (NPR-A), which is a membrane-bound guanylate cyclase.[7] This binding activates the receptor, leading to the intracellular conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[6] The elevated levels of cGMP act as a second messenger, mediating the downstream physiological effects of this compound.

The primary effects include:

-

Vasodilation: Relaxation of vascular smooth muscle, leading to a reduction in both preload and afterload on the heart.[6]

-

Natriuresis and Diuresis: Increased excretion of sodium and water by the kidneys.

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): Suppression of renin and aldosterone secretion, which contributes to the reduction in blood pressure and volume.[7]

Therapeutic Applications and Clinical Data

This compound is primarily indicated for the treatment of acute decompensated heart failure (ADHF).[6] It is administered intravenously to provide rapid relief from symptoms such as dyspnea.[6]

Summary of Clinical Trial Data

The following tables summarize key quantitative data from clinical studies investigating the efficacy of this compound.

| Study | N (this compound) | N (Control) | Dosage | Primary Endpoint | Result |

| LASCAR-AHF | 122 | 125 | Low-dose | All-cause death and heart failure hospitalization within 2 years | No significant difference (HR 1.26) |

| COOPERATE-HF-J (LD-ANP) | 744 | 1098 (No-ANP) | ≥0.02 μg/kg/min | Cardiovascular mortality within 1 year | Significantly lower mortality (HR 0.696) |

| COOPERATE-HF-J (VLD-ANP) | 593 | 1098 (No-ANP) | <0.02 μg/kg/min | Cardiovascular mortality within 1 year | No significant difference |

| Meta-Analysis Outcome | Risk Ratio (RR) | 95% Confidence Interval (CI) | Conclusion |

| All-Cause Mortality | 1.02 | 0.63-1.66 | No significant difference |

| Hospitalization due to Heart Failure | 0.98 | 0.85-1.14 | No significant difference |

| In-Hospital Mortality | 1.16 | 1.07-1.27 | Significantly higher in this compound group |

Experimental Protocols

Clinical Trial Workflow: An Exemplar

The following diagram illustrates a typical workflow for a randomized controlled trial of this compound.

In Vitro Assay for Antifibrotic Activity

To assess the potential antifibrotic effects of this compound in vitro, the following protocol can be employed:

-

Cell Culture: Human cardiac fibroblasts are cultured in appropriate media.

-

Induction of Fibrosis: Cells are treated with a profibrotic agent, such as Transforming Growth Factor-beta 1 (TGF-β1), to induce differentiation into myofibroblasts.

-

Treatment: Concurrent with TGF-β1 treatment, cells are exposed to varying concentrations of this compound.

-

Immunofluorescence Staining: After a defined incubation period (e.g., 48 hours), cells are fixed and stained for alpha-smooth muscle actin (α-SMA), a marker of myofibroblast differentiation, and for collagen type I.

-

High-Content Imaging and Analysis: Stained cells are imaged using a high-content imaging system. The intensity of α-SMA and collagen staining is quantified to determine the effect of this compound on myofibroblast formation and collagen deposition.

Conclusion

This compound, a recombinant form of the endogenous hormone ANP, represents a significant development in the treatment of acute heart failure. Its mechanism of action, centered on the activation of the NPR-A/cGMP signaling pathway, leads to beneficial hemodynamic effects. While clinical data on long-term outcomes have been mixed, it remains an important therapeutic option in specific clinical settings. Further research may help to better define its role and identify patient populations most likely to benefit from this compound therapy.

References

- 1. Adolfo J. de Bold - Wikipedia [en.wikipedia.org]

- 2. Atrial Natriuretic Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. scispace.com [scispace.com]

- 5. Pharmacologic effects of atrial natriuretic peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is this compound used for? [synapse.patsnap.com]

- 7. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CN103880946A - Preparation method of this compound - Google Patents [patents.google.com]

- 9. CN102382188B - Method for preparing this compound acetate - Google Patents [patents.google.com]

- 10. Bacterial synthesis of recombinant alpha-human atrial natriuretic polypeptide - PubMed [pubmed.ncbi.nlm.nih.gov]

Carperitide: A Technical Guide to its Physiological Effects on Cardiovascular Homeostasis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide, a synthetic analogue of human atrial natriuretic peptide (ANP), is a pharmaceutical agent with significant effects on cardiovascular homeostasis.[1][2] Primarily utilized in the management of acute decompensated heart failure (ADHF), this compound exerts its influence through a multifaceted mechanism of action, impacting vascular tone, renal function, and neurohormonal systems.[2][3] This technical guide provides an in-depth exploration of the core physiological effects of this compound, detailing its signaling pathways, quantitative hemodynamic impact, and the experimental protocols used to elucidate its function.

Mechanism of Action and Signaling Pathway

This compound's physiological effects are initiated by its binding to the natriuretic peptide receptor-A (NPR-A).[1] This receptor is a transmembrane protein with intrinsic guanylate cyclase activity.[4] The binding of this compound to the extracellular domain of NPR-A induces a conformational change, leading to the activation of the intracellular guanylate cyclase domain.[5] This activation catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][3]

The elevation of intracellular cGMP concentration is the central event in this compound's signaling cascade. cGMP acts as a second messenger, primarily activating protein kinase G (PKG).[1] PKG, in turn, phosphorylates various downstream targets in vascular smooth muscle cells, the kidneys, and the adrenal glands, leading to the observed physiological responses.[1]

Physiological Effects on Cardiovascular Homeostasis

The activation of the cGMP pathway by this compound results in three primary physiological effects that contribute to its therapeutic efficacy in heart failure:

-

Vasodilation: this compound is a potent vasodilator, acting on both arterial and venous smooth muscle.[4] This effect is mediated by PKG-induced reduction in intracellular calcium levels and desensitization of the contractile machinery to calcium in vascular smooth muscle cells. The resulting vasodilation leads to a decrease in both preload (venous dilation) and afterload (arterial dilation), thereby reducing the workload on the failing heart.[3][4]

-

Natriuresis and Diuresis: In the kidneys, this compound enhances sodium and water excretion.[1] It achieves this by increasing the glomerular filtration rate (GFR) through afferent arteriole dilation and efferent arteriole constriction, and by directly inhibiting sodium reabsorption in the renal tubules.[6] This diuretic and natriuretic action helps to reduce fluid overload, a hallmark of congestive heart failure.[2]

-

Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS): this compound suppresses the RAAS by inhibiting renin secretion from the kidneys and aldosterone release from the adrenal glands.[3][4] This neurohormonal modulation counteracts the detrimental effects of angiotensin II and aldosterone, which include vasoconstriction, sodium and water retention, and cardiac and vascular remodeling.

Quantitative Data from Preclinical and Clinical Studies

The hemodynamic effects of this compound have been quantified in numerous studies. The following tables summarize key findings from both canine models of heart failure and clinical trials in patients with acute decompensated heart failure (ADHF).

Table 1: Hemodynamic Effects of this compound in a Canine Model of Low-Output Heart Failure [1]

| Parameter | Vehicle | This compound (0.1 µg/kg/min) | This compound (1 µg/kg/min) |

| Pulmonary Arterial Pressure (mmHg) | 30.5 ± 1.5 | 25.0 ± 1.3 | 20.5 ± 1.0 |

| Right Atrial Pressure (mmHg) | 10.2 ± 0.8 | 7.8 ± 0.7 | 5.5 ± 0.6 |

| Systemic Vascular Resistance (mmHg/L/min) | 55.6 ± 4.1 | 45.2 ± 3.5 | 35.8 ± 2.9 |

| Cardiac Output (L/min) | 1.8 ± 0.2 | 2.2 ± 0.2 | 2.5 ± 0.3 |

| Plasma cGMP (pmol/mL) | 15.2 ± 1.8 | 25.8 ± 2.5 | 48.5 ± 4.1 |

*p < 0.05 vs. Vehicle. Data are presented as mean ± SEM.

Table 2: Hemodynamic and Neurohormonal Effects of this compound in Patients with Acute Decompensated Heart Failure (PROTECT Study) [7]

| Parameter | Control Group (n=23) | This compound Group (n=26) | p-value |

| Change in Plasma ANP (pg/mL) | -10.5 ± 25.1 | +150.2 ± 40.3 | <0.01 |

| Change in Plasma cGMP (pmol/mL) | +0.8 ± 1.5 | +8.9 ± 2.1 | <0.01 |

| Change in Systolic Blood Pressure (mmHg) | -5.2 ± 4.1 | -12.5 ± 3.8 | NS |

| Change in Heart Rate (beats/min) | -3.1 ± 2.5 | -4.2 ± 2.8 | NS |

Data are presented as mean change from baseline ± SEM. This compound was infused at 0.01-0.05 µg/kg/min for 72 hours.

Experimental Protocols

A thorough understanding of the methodologies employed in this compound research is crucial for the interpretation of its effects.

Canine Model of Low-Output Heart Failure

This model is instrumental in preclinical investigations of this compound's hemodynamic effects.[1]

Protocol:

-

Animal Preparation: Adult mongrel dogs are anesthetized, intubated, and mechanically ventilated. Catheters are placed for drug administration, blood sampling, and hemodynamic monitoring. A Swan-Ganz catheter is inserted into the pulmonary artery to measure pulmonary arterial pressure, right atrial pressure, and cardiac output via thermodilution.[8]

-

Induction of Heart Failure: Low-output heart failure is induced by a combination of:

-

Volume Expansion: Intravenous infusion of saline to increase cardiac filling pressures.

-

Coronary Artery Ligation: Ligation of the left anterior descending coronary artery to create myocardial ischemia and impair left ventricular function.

-

Methoxamine Infusion: Continuous infusion of the α1-adrenergic agonist methoxamine to increase systemic vascular resistance.

-

-

This compound Administration: Once a stable state of heart failure is achieved, this compound is administered as a continuous intravenous infusion at varying doses (e.g., 0.1 to 1 µg/kg/min).[1]

-

Data Collection and Analysis: Hemodynamic parameters and blood samples for neurohormone and cGMP analysis are collected at baseline and at regular intervals during this compound infusion. Statistical analysis is performed to compare the effects of this compound to a vehicle control.

Clinical Trials in Acute Decompensated Heart Failure (e.g., PROTECT Study)

Human studies are essential to confirm the therapeutic relevance of preclinical findings.[7]

Protocol:

-

Patient Population: Patients admitted with a diagnosis of acute decompensated heart failure, typically with evidence of fluid overload and elevated cardiac filling pressures.[7] Key inclusion criteria often include a systolic blood pressure above a certain threshold (e.g., >100 mmHg) to minimize the risk of hypotension.[9] Exclusion criteria commonly include severe renal dysfunction, cardiogenic shock, and recent myocardial infarction.[10]

-

Study Design: A multicenter, randomized, controlled trial design is often employed. Patients are randomized to receive either standard therapy plus a continuous intravenous infusion of this compound or standard therapy plus a placebo.[7]

-

This compound Administration: this compound is administered as a weight-based continuous intravenous infusion. The dosage is often titrated based on blood pressure response, with typical doses ranging from 0.01 to 0.05 µg/kg/min for a specified duration (e.g., 72 hours).[7]

-

Endpoint Assessment: The primary and secondary endpoints are assessed at baseline and throughout the study period. These may include:

-

Hemodynamic parameters: Monitored via pulmonary artery catheterization or non-invasive methods.

-

Neurohormonal levels: Plasma concentrations of ANP, BNP, cGMP, renin, and aldosterone are measured from blood samples.

-

Clinical outcomes: Dyspnea scores, body weight changes, urine output, and long-term outcomes such as rehospitalization and mortality are recorded.[7]

-

-

Statistical Analysis: Appropriate statistical methods are used to compare the outcomes between the this compound and control groups.

Conclusion

This compound exerts significant and beneficial physiological effects on cardiovascular homeostasis, primarily through the activation of the NPR-A/cGMP signaling pathway. Its vasodilatory, natriuretic, and RAAS-inhibiting properties collectively reduce cardiac workload and alleviate the symptoms of acute decompensated heart failure. The quantitative data from both preclinical and clinical studies provide a robust evidence base for its hemodynamic efficacy. A clear understanding of the experimental protocols used to evaluate this compound is essential for the continued development and optimal clinical application of this and other natriuretic peptide-based therapies.

References

- 1. [Hemodynamic and neurohumoral effects of this compound (alpha-human atrial natriuretic peptide) in dogs with low-output heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Effects of this compound (alpha-human atrial natriuretic peptide) on acute congestive heart failure in dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Effect of this compound (alpha-human atrial natriuretic polypeptide) on the cardiovascular system in experimental animals] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Marked and prompt hemodynamic improvement by this compound in refractory congestive heart failure due to dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on the long-term prognosis of patients with acute decompensated chronic heart failure: the PROTECT multicenter randomized controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CV Physiology | Measurement of Cardiac Output [cvphysiology.com]

- 9. Multicenter prospective investigation on efficacy and safety of this compound as a first-line drug for acute heart failure syndrome with preserved blood pressure: COMPASS: this compound Effects Observed Through Monitoring Dyspnea in Acute Decompensated Heart Failure Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ClinicalTrials.gov [clinicaltrials.gov]

Initial Clinical Studies of Carperitide for Acute Heart Failure: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial clinical studies on Carperitide for the treatment of acute heart failure (AHF). This compound, a recombinant form of human atrial natriuretic peptide (ANP), has been investigated for its potential to improve outcomes in AHF patients through its vasodilatory, natriuretic, and neurohormonal-inhibiting effects. This document summarizes key quantitative data from prominent clinical trials, details the experimental protocols of these studies, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

This compound exerts its effects by mimicking endogenous atrial natriuretic peptide.[1] It binds to the natriuretic peptide receptor-A (NPR-A), which activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate (cGMP).[2] This second messenger mediates a cascade of downstream effects, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).[2][3] Furthermore, this compound helps to reduce cardiac preload and afterload and inhibits the renin-angiotensin-aldosterone system (RAAS).[3][4]

Signaling Pathway of this compound

References

- 1. academic.oup.com [academic.oup.com]

- 2. Effect of this compound on the 1 year prognosis of patients with acute decompensated heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinicalTrials.gov [clinicaltrials.gov]

Preclinical Profile of Carperitide: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide, a synthetic analog of human α-atrial natriuretic peptide (α-hANP), is a potent vasodilator and diuretic agent.[1] It exerts its therapeutic effects through the activation of the natriuretic peptide receptor-A (NPR-A), leading to a cascade of intracellular events that play a crucial role in cardiovascular homeostasis. This technical guide provides a comprehensive overview of the preclinical in vitro and in vivo studies of this compound, focusing on its mechanism of action, pharmacodynamics, and key experimental findings. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular drug discovery and development.

Mechanism of Action

This compound's primary mechanism of action involves its binding to and activation of the particulate guanylate cyclase receptor, NPR-A.[2] This binding event stimulates the enzymatic activity of guanylate cyclase, which catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] The subsequent increase in intracellular cGMP levels activates cGMP-dependent protein kinase G (PKG), which in turn phosphorylates various downstream targets in vascular smooth muscle cells and other tissues.[4] This signaling cascade ultimately leads to vasodilation, natriuresis (sodium excretion), and diuresis (water excretion), collectively contributing to a reduction in cardiac preload and afterload.[5][6]

Signaling Pathway Diagram

Figure 1: this compound signaling pathway.

Preclinical In Vitro Studies

A series of in vitro studies have been conducted to elucidate the direct effects of this compound on vascular tissues and its underlying molecular mechanisms.

Vascular Smooth Muscle Relaxation

This compound has been shown to induce relaxation in various isolated canine arteries and veins that were pre-contracted with agents like high potassium (K+) or norepinephrine.[5] This vasorelaxant effect is a direct consequence of the cGMP-mediated signaling cascade, which leads to a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.

Guanylate Cyclase Activation

Studies using particulate guanylate cyclase isolated from rat thoracic aortas have demonstrated that this compound directly stimulates the enzyme's activity.[5][6] This confirms that the vasorelaxant effects of this compound are mediated through the activation of this key enzyme in the signaling pathway.

Quantitative In Vitro Data

| Assay | Tissue/Cell Type | Parameter | Value | Reference |

| Receptor Binding | Rat Renal Glomeruli | Kd for 125I-ANP (1-28) | 0.46 nM | [2] |

| cGMP Production | Human Umbilical Vein Endothelial Cells | - | Dose-dependent increase | [2] |

Note: Specific EC50 values for guanylate cyclase activation and vascular relaxation were not available in the reviewed literature.

Preclinical In Vivo Studies

The cardiovascular and renal effects of this compound have been extensively investigated in various animal models of heart failure, primarily in dogs.

Hemodynamic Effects in Canine Models of Heart Failure

In dogs with experimentally induced congestive heart failure (CHF) through methods such as coronary artery ligation and volume expansion, intravenous infusion of this compound has been shown to produce significant and dose-dependent improvements in hemodynamic parameters.[5][7]

Experimental Workflow for Canine Heart Failure Model

Figure 2: Experimental workflow for inducing and studying heart failure in a canine model.

Key hemodynamic effects observed with this compound infusion (0.1-1 µg/kg/min) include:

-

Decreased Left Ventricular End-Diastolic Pressure (LVEDP): this compound dose-dependently reduces the elevated LVEDP, a key indicator of left ventricular preload.[7]

-

Reduced Pulmonary and Atrial Pressures: Significant decreases in pulmonary arterial pressure and right atrial pressure are observed, indicating a reduction in both pulmonary and systemic venous congestion.[5]

-

Increased Cardiac Output: In some models of low-output heart failure, this compound has been shown to increase cardiac output.[1][5]

-

Systemic Vasodilation: A reduction in systemic vascular resistance is a consistent finding, reflecting the vasodilatory properties of the drug.[5]

Quantitative In Vivo Hemodynamic Data in a Canine Ischemic Heart Model

| Parameter | Baseline | Post-Occlusion (Control) | Post-Occlusion + this compound (0.2 µg/kg/min) | % Change with this compound |

| Left Ventricular Systolic Pressure (mmHg) | - | No significant change | -13% | Significant Decrease |

| Left Ventricular End-Diastolic Pressure (mmHg) | - | No significant change | -40% | Significant Decrease |

| Collateral Blood Flow | - | -8.3% | +39% | Tendency to Increase |

| Infarct Size / Area at Risk (%) | - | 27.8 ± 7.8 | 4.5 ± 2.1 | Significant Decrease |

Data adapted from a study in anesthetized dogs with 90-minute coronary artery occlusion and 6-hour reperfusion.[6]

Renal Effects

In addition to its hemodynamic effects, this compound exhibits significant renal actions. In canine models of heart failure, this compound infusion leads to increased urine volume and urinary electrolyte excretion.[7] This diuretic and natriuretic effect contributes to the reduction of fluid overload, a common feature of congestive heart failure.

Experimental Protocols

In Vitro Guanylate Cyclase Activity Assay (General Protocol)

-

Tissue Preparation: Isolate thoracic aortas from rats and prepare a particulate fraction containing the guanylate cyclase enzyme through homogenization and differential centrifugation.

-

Assay Reaction: Incubate the particulate fraction with GTP (the substrate), MgCl₂ or MnCl₂ (as cofactors), and varying concentrations of this compound in a buffered solution at 37°C.

-

cGMP Quantification: Terminate the reaction and measure the amount of cGMP produced using a sensitive method such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: Plot the concentration of this compound against the amount of cGMP produced to determine the dose-response relationship and calculate parameters such as the EC₅₀.

In Vivo Canine Model of Congestive Heart Failure (General Protocol)

-

Animal Preparation: Anesthetize healthy adult mongrel dogs.

-

Surgical Procedure: Perform a left thoracotomy to expose the heart. Ligate the left anterior descending coronary artery to induce myocardial ischemia.

-

Volume Overload: Infuse a saline solution intravenously to induce volume expansion and further exacerbate the heart failure state.

-

Hemodynamic Monitoring: Insert catheters into the femoral artery, pulmonary artery, and left ventricle to continuously monitor arterial blood pressure, pulmonary artery pressure, right atrial pressure, and left ventricular pressures. Measure cardiac output using thermodilution.

-

Drug Administration: After stabilizing the heart failure model and obtaining baseline hemodynamic measurements, administer this compound as a continuous intravenous infusion at a specified dose range.

-

Data Collection and Analysis: Record all hemodynamic parameters continuously throughout the experiment and analyze the data to determine the effects of this compound compared to baseline and/or a control group.

Conclusion

The preclinical data for this compound provide a strong rationale for its therapeutic use in acute heart failure. In vitro studies have unequivocally demonstrated its ability to stimulate particulate guanylate cyclase and induce vascular relaxation. In vivo studies in relevant canine models of heart failure have consistently shown beneficial hemodynamic effects, including reductions in cardiac preload and afterload, and improvements in cardiac output and renal function. This comprehensive preclinical profile underscores the potential of this compound as a valuable agent in the management of acute decompensated heart failure. Further research focusing on detailed dose-response relationships and long-term effects in various preclinical models will continue to refine our understanding of this important therapeutic agent.

References

- 1. ahajournals.org [ahajournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Effect of this compound on Clinical Outcomes in Patients With Heart Failure: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. [Hemodynamic and neurohumoral effects of this compound (alpha-human atrial natriuretic peptide) in dogs with low-output heart failure] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibiting atrial natriuretic peptide clearance reduces myocardial fibrosis and improves cardiac function in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Carperitide's Interaction with Natriuretic Peptide Receptors

For Researchers, Scientists, and Drug Development Professionals

Introduction to Carperitide and Natriuretic Peptide Receptors

This compound, a synthetic analog of human atrial natriuretic peptide (ANP), is a potent vasodilator and diuretic used in the treatment of acute heart failure.[1] Its therapeutic effects are mediated through interactions with a family of cell surface receptors known as natriuretic peptide receptors (NPRs). Understanding the precise nature of these interactions is crucial for optimizing existing therapies and developing novel cardiovascular drugs.

There are three main subtypes of natriuretic peptide receptors:

-

Natriuretic Peptide Receptor-A (NPR-A): Also known as guanylate cyclase-A (GC-A), this receptor is the primary target for both ANP and this compound.[1]

-

Natriuretic Peptide Receptor-B (NPR-B): Also known as guanylate cyclase-B (GC-B), this receptor shows a higher affinity for C-type natriuretic peptide (CNP).

-

Natriuretic Peptide Receptor-C (NPR-C): This receptor functions as a clearance receptor, internalizing and degrading natriuretic peptides.[2] However, it is also known to couple to intracellular signaling pathways.[2][3][4]

This guide provides a comprehensive overview of the binding affinities, signaling pathways, and experimental methodologies relevant to the interaction of this compound with these three receptor subtypes.

Quantitative Binding Affinity of this compound and Other Natriuretic Peptides

The binding affinity of a ligand for its receptor is a critical determinant of its biological activity. The following tables summarize the available quantitative data for the binding of this compound (as ANP) and other natriuretic peptides to the different receptor subtypes. Affinity is typically expressed in terms of the inhibition constant (Ki), dissociation constant (Kd), or the half-maximal inhibitory concentration (IC50).[5]

Table 1: Binding Affinity for Natriuretic Peptide Receptor-A (NPR-A)

| Ligand | Parameter | Value | Species | Cell/Tissue Type | Reference |

| Atrial Natriuretic Peptide (ANP) | pK | 10.4 +/- 0.1 | Rat | Transfected Cos-P cells | [6] |

| Atrial Natriuretic Peptide (ANP) | pK | 10.22 +/- 0.01 | Rat | Kidney papillae | [6] |

Table 2: Binding Affinity for Natriuretic Peptide Receptor-B (NPR-B)

| Ligand | Parameter | Value | Species | Cell/Tissue Type | Reference |

| Ligand BDBM50228710 | IC50 | 0.0430 nM | Bovine | Not Specified | [7] |

Table 3: Relative Binding Affinity of Natriuretic Peptides

| Receptor | Ligand Affinity Order | Reference |

| NPR-A | ANP > BNP >> CNP | [6][8] |

| NPR-B | CNP >> ANP > BNP | [8] |

| NPR-C | ANP > CNP > BNP | [9] |

Signaling Pathways of Natriuretic Peptide Receptors

The binding of this compound and other natriuretic peptides to their receptors initiates distinct intracellular signaling cascades.

NPR-A Signaling Pathway

Upon binding of this compound (ANP) to NPR-A, the intrinsic guanylate cyclase activity of the receptor is stimulated, leading to the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[1] cGMP then acts as a second messenger, primarily activating cGMP-dependent protein kinase (PKG), which in turn phosphorylates downstream targets, resulting in vasodilation and natriuresis.[1]

NPR-A signaling cascade initiated by this compound.

NPR-C Signaling Pathway

The signaling pathway for NPR-C is more complex and does not involve cGMP production. NPR-C is coupled to inhibitory G-proteins (Gi).[3][4] Upon ligand binding, the Gi protein can inhibit adenylyl cyclase, leading to decreased levels of cyclic adenosine monophosphate (cAMP).[3][4] Additionally, the βγ subunits of the G-protein can activate phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately modulating intracellular calcium levels and other signaling events.[2][10]

NPR-C signaling through G-protein coupling.

Detailed Experimental Protocols

Competitive Radioligand Binding Assay for Determining Binding Affinity

This protocol describes a method to determine the binding affinity (Ki) of this compound for natriuretic peptide receptors using a competitive radioligand binding assay.[11][12][13][14]

Materials:

-

Cell membranes expressing the natriuretic peptide receptor of interest (NPR-A, NPR-B, or NPR-C).

-

Radiolabeled natriuretic peptide (e.g., 125I-ANP for NPR-A and NPR-C, 125I-CNP for NPR-B).

-

Unlabeled this compound and other competing ligands.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and protease inhibitors).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Filtration apparatus.

-

Scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Prepare cell membranes from cells overexpressing the receptor of interest or from tissues known to be rich in the receptor. Homogenize cells or tissues in a suitable buffer and isolate the membrane fraction by centrifugation. Resuspend the membrane pellet in binding buffer. Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well microplate, add the following components in triplicate:

-

Total Binding: Binding buffer, radiolabeled ligand, and membrane preparation.

-

Non-specific Binding: Binding buffer, radiolabeled ligand, a high concentration of an unlabeled competing ligand (e.g., 1 µM unlabeled ANP), and membrane preparation.

-

Competitive Binding: Binding buffer, radiolabeled ligand, increasing concentrations of unlabeled this compound, and membrane preparation.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Workflow for a competitive radioligand binding assay.

cGMP Enzyme Immunoassay for Measuring Functional Response

This protocol outlines a method to quantify the production of cGMP in response to this compound stimulation, providing a measure of the functional activity of NPR-A.

Materials:

-

Cultured cells expressing NPR-A (e.g., vascular smooth muscle cells or transfected cell lines).

-

Cell culture medium.

-

This compound.

-

Phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent cGMP degradation.

-

Lysis buffer.

-

Commercially available cGMP enzyme immunoassay (EIA) kit.

-

Microplate reader.

Procedure:

-

Cell Culture and Treatment:

-

Seed cells in multi-well plates and grow to near confluence.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for a short period (e.g., 15-30 minutes) to inhibit cGMP degradation.

-

Stimulate the cells with various concentrations of this compound for a defined time (e.g., 10-30 minutes) at 37°C. Include a vehicle-only control.

-

-

Cell Lysis:

-

Aspirate the medium and lyse the cells by adding the lysis buffer provided in the cGMP EIA kit.

-

Incubate as recommended by the kit manufacturer to ensure complete cell lysis and release of intracellular cGMP.

-

-

cGMP Quantification:

-

Perform the cGMP EIA according to the manufacturer's instructions. This typically involves the following steps:

-

Addition of cell lysates and cGMP standards to a microplate pre-coated with a cGMP antibody.

-

Addition of a cGMP-horseradish peroxidase (HRP) conjugate, which competes with the cGMP in the sample for binding to the antibody.

-

Incubation to allow for competitive binding.

-

Washing to remove unbound reagents.

-

Addition of a substrate solution that reacts with the HRP to produce a colored product.

-

Stopping the reaction and measuring the absorbance at the appropriate wavelength using a microplate reader.

-

-

-

Data Analysis:

-

Generate a standard curve by plotting the absorbance values of the cGMP standards against their known concentrations.

-

Determine the concentration of cGMP in the cell lysates by interpolating their absorbance values on the standard curve.

-

Normalize the cGMP concentration to the protein concentration of the cell lysate or the cell number.

-

Plot the cGMP concentration against the this compound concentration to generate a dose-response curve and determine the EC50 value.

-

Conclusion

This technical guide has provided a detailed overview of the interaction between this compound and the three natriuretic peptide receptors. The preferential binding of this compound to NPR-A and the subsequent activation of the cGMP signaling pathway are central to its therapeutic effects. The distinct signaling mechanism of NPR-C highlights its complex role beyond simple ligand clearance. The provided experimental protocols offer a framework for researchers to quantitatively assess the binding and functional activity of this compound and other natriuretic peptide analogs, facilitating further research and development in cardiovascular pharmacology.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Natriuretic peptide C receptor signalling in the heart and vasculature - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Natriuretic peptide receptor-C signaling and regulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. promegaconnections.com [promegaconnections.com]

- 6. Comparative binding study of rat natriuretic peptide receptor-A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ki Summary [bindingdb.org]

- 8. digitalcommons.usf.edu [digitalcommons.usf.edu]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 13. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Standard Protocols for Administering Carperitide in a Lab Setting: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carperitide, a synthetic analog of human atrial natriuretic peptide (ANP), is a potent vasodilator and diuretic agent. It exerts its effects by binding to the natriuretic peptide receptor-A (NPR-A), leading to an increase in intracellular cyclic guanosine monophosphate (cGMP) in target cells such as vascular smooth muscle cells and kidney cells. This signaling cascade results in vasodilation, natriuresis, and diuresis, making this compound a subject of significant interest in cardiovascular research, particularly in the context of heart failure. These application notes provide detailed protocols for the preparation and administration of this compound in common laboratory settings to facilitate reproducible and reliable experimental outcomes.

Data Presentation

The following tables summarize quantitative data for this compound administration in various experimental models.

Table 1: In Vivo Administration of this compound

| Animal Model | Application | Dosage | Administration Route | Reference(s) |

| Dog | Acute Congestive Heart Failure | 0.1-1 µg/kg/min | Intravenous infusion | |

| Dog | Low-Output Heart Failure | 0.1-1 µg/kg/min | Intravenous infusion (30 min) | |

| Canine | Coronary Vasodilation | 0.1 µg/kg/min | Intracoronary infusion | |

| Human (Clinical) | Acute Decompensated Heart Failure | 0.01-0.05 µg/kg/min | Intravenous infusion (72 h) | |

| Human (Clinical) | Acute Heart Failure | <0.05 µg/kg/min | Intravenous infusion |

Table 2: Ex Vivo (Isolated Organ) Administration of this compound

| Preparation | Application | Concentration | Perfusion Details | Reference(s) |

| Isolated Rat Heart (Langendorff) | Ischemia-Reperfusion Injury | 0.1 µM | Infusion for 10 min pre-ischemia |

Signaling Pathway

This compound mediates its physiological effects through the cGMP signaling pathway. The diagram below illustrates the key steps in this pathway.

Techniques for Measuring Carperitide Concentration in Plasma: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the quantitative determination of Carperitide in human plasma. This compound, a recombinant form of alpha-human atrial natriuretic peptide (α-hANP), is a crucial therapeutic agent for acute heart failure. Accurate measurement of its plasma concentration is vital for pharmacokinetic studies, dose-response evaluations, and overall drug development.

Two primary methodologies are detailed: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Each section includes an overview of the technique, a step-by-step protocol, and a summary of expected performance characteristics.

Method 1: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a widely used immunoassay technique that offers high sensitivity and throughput for the quantification of peptides like this compound. This method relies on the specific binding of antibodies to the target analyte. The competitive ELISA format is commonly employed for small molecules like peptides.

Application Notes

This protocol describes a competitive ELISA for the quantitative measurement of this compound (ANP) in human plasma. The assay's principle involves a competition between the unlabeled this compound in the sample and a fixed amount of labeled (e.g., biotinylated or HRP-conjugated) this compound for a limited number of binding sites on a specific anti-Carperitide antibody coated on a microplate. The amount of labeled this compound bound to the antibody is inversely proportional to the concentration of this compound in the sample.

Key Considerations:

-

Sample Collection and Handling: Proper sample collection is critical to prevent peptide degradation. Blood should be collected in tubes containing EDTA or heparin as an anticoagulant. Plasma should be separated by centrifugation at 1,000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Samples should be assayed immediately or stored in aliquots at -20°C or -80°C. Repeated freeze-thaw cycles must be avoided.

-

Cross-Reactivity: It is important to use an ELISA kit with high specificity for this compound (α-hANP) and minimal cross-reactivity with other natriuretic peptides like BNP or CNP.

-

Standard Curve: A standard curve must be generated for each assay run using the provided standards to ensure accurate quantification.

Experimental Protocol: Competitive ELISA

This protocol is a representative example based on commercially available human ANP ELISA kits.

Materials:

-

Human ANP ELISA Kit (containing pre-coated 96-well plate, standards, detection reagents, wash buffer, substrate, and stop solution)

-

Precision pipettes and tips

-

Microplate reader capable of measuring absorbance at 450 nm

-

Distilled or deionized water

-

Vortex mixer

-

Plate shaker (optional)

Procedure:

-

Reagent Preparation: Prepare all reagents, working standards, and samples as instructed in the ELISA kit manual. Bring all reagents to room temperature before use.

-

Sample and Standard Addition: Add 50 µL of standard or plasma sample to the appropriate wells of the pre-coated microplate.

-

Competitive Reaction: Immediately add 50 µL of the prepared Detection Reagent A (e.g., biotinylated-ANP) to each well. Mix gently by shaking the plate. Incubate for 1 hour at 37°C.

-

Washing: Aspirate the liquid from each well and wash each well three times with 300 µL of 1X Wash Buffer. Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

-

Secondary Antibody/Enzyme Conjugate Addition: Add 100 µL of prepared Detection Reagent B (e.g., HRP-Streptavidin) to each well. Incubate for 30 minutes at 37°C.

-

Washing: Repeat the aspiration and washing step five times as described in step 4.

-

Substrate Development: Add 90 µL of Substrate Solution to each well. Incubate for 10-20 minutes at 37°C in the dark. A blue color will develop.

-

Stopping the Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.

-

Absorbance Measurement: Read the optical density (OD) of each well at 450 nm immediately using a microplate reader.

-

Calculation: Calculate the concentration of this compound in the samples by plotting a standard curve of the OD values against the known concentrations of the standards. The concentration of the samples is then determined from this curve.

Figure 1. Experimental workflow for the competitive ELISA of this compound.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high specificity and is considered a gold standard for the quantification of small molecules and peptides in complex biological matrices. This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry.

Application Notes

This protocol outlines a method for the quantification of intact this compound in human plasma using solid-phase extraction (SPE) for sample cleanup and enrichment, followed by multidimensional liquid chromatography and high-resolution mass spectrometry (HRMS).[1] This approach provides excellent sensitivity and specificity, allowing for the detection of low pg/mL concentrations of the peptide.[1]

Key Considerations:

-

Sample Preparation: Thorough sample preparation is crucial to remove interfering substances from the plasma matrix. Solid-phase extraction is a highly effective technique for this purpose.

-

Internal Standard: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended to correct for matrix effects and variations in sample processing and instrument response.

-

Chromatography: Multidimensional chromatography, such as combining size-exclusion chromatography (SEC) with reversed-phase (RP) separation, can significantly enhance the robustness and sensitivity of the assay, especially when using nano-flow LC.[1]

-

Mass Spectrometry: High-resolution mass spectrometry provides superior selectivity compared to triple quadrupole instruments, which can be advantageous for peptides that are resistant to fragmentation.[1] Multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer is also a viable and more commonly available alternative.

Experimental Protocol: LC-MS/MS

This protocol is a representative method for the quantification of this compound and requires specialized equipment and expertise.

Materials:

-

Liquid chromatography system (e.g., nano-LC or UHPLC)

-

Tandem mass spectrometer (e.g., HRMS or triple quadrupole)

-

Solid-phase extraction (SPE) cartridges (e.g., C18) and manifold

-

This compound analytical standard and stable isotope-labeled internal standard (SIL-IS)

-

LC-MS grade solvents (acetonitrile, methanol, water) and reagents (formic acid)

-

Microcentrifuge tubes

-

Vortex mixer and centrifuge

Procedure:

-